molecular formula C12H17ClFN3O B13733752 (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride

(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride

Cat. No.: B13733752
M. Wt: 273.73 g/mol
InChI Key: HPDZVWZFOMYSSL-FVGYRXGTSA-N
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Description

(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 3-fluoroaniline with 2-methylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(3-chlorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
  • (2S)-N-(3-bromophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
  • (2S)-N-(3-methylphenyl)-2-methylpiperazine-1-carboxamide hydrochloride

Uniqueness

The presence of the fluorophenyl group in (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride distinguishes it from its analogs, as fluorine atoms can significantly influence the compound’s electronic properties and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H17ClFN3O

Molecular Weight

273.73 g/mol

IUPAC Name

(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C12H16FN3O.ClH/c1-9-8-14-5-6-16(9)12(17)15-11-4-2-3-10(13)7-11;/h2-4,7,9,14H,5-6,8H2,1H3,(H,15,17);1H/t9-;/m0./s1

InChI Key

HPDZVWZFOMYSSL-FVGYRXGTSA-N

Isomeric SMILES

C[C@H]1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl

Canonical SMILES

CC1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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